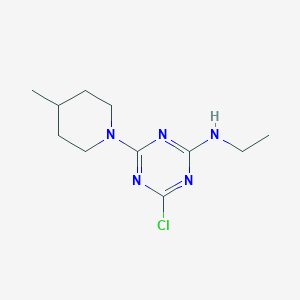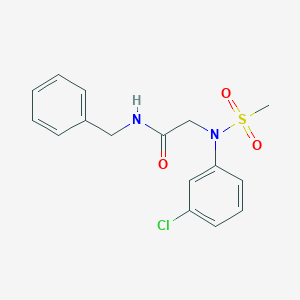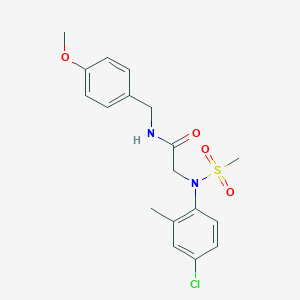
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a thiazolidine derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell growth. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, in animal models of oxidative stress. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
The advantages of using 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cell growth. However, the limitations of using this compound in lab experiments include its moderate yield and purity, as well as its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer, diabetes, and obesity, could be explored further. Finally, the development of novel derivatives of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine could lead to the discovery of more potent and selective compounds.
合成法
The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine involves the reaction of 2-phenylethylamine with 5-(bromomethyl)naphthalene-1-carbaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained in moderate yield. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
科学的研究の応用
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as an anti-diabetic and anti-obesity agent. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
特性
製品名 |
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
|---|---|
分子式 |
C22H23NOS |
分子量 |
349.5 g/mol |
IUPAC名 |
5-(naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C22H23NOS/c1-2-7-18(8-3-1)13-14-23-15-20(25-17-23)16-24-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2 |
InChIキー |
JQNXEZCVGKLDAA-UHFFFAOYSA-N |
SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)


![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


